molecular formula C13H13FN2O2 B12069334 Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B12069334
M. Wt: 248.25 g/mol
InChI Key: KVYBNHDQRCKGOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of a fluorinated pyrrolidine derivative with a benzyl cyanide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Although not used directly in medicine, it serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: In industrial settings, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and cyano group play crucial roles in its binding affinity and reactivity. These functional groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the context of its use in research.

Comparison with Similar Compounds

Benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate can be compared with other fluorinated pyrrolidine derivatives, such as:

  • Benzyl 2-cyano-4-chloropyrrolidine-1-carboxylate
  • Benzyl 2-cyano-4-bromopyrrolidine-1-carboxylate
  • Benzyl 2-cyano-4-iodopyrrolidine-1-carboxylate

These compounds share similar structures but differ in the halogen atom attached to the pyrrolidine ring. The presence of different halogens can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability and specific binding interactions.

Properties

IUPAC Name

benzyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYBNHDQRCKGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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